
JNJ-10198409
Übersicht
Beschreibung
JNJ-10198409 is a relatively selective, orally active, and ATP competitive inhibitor of platelet-derived growth factor receptor tyrosine kinase (PDGF-RTK). It is known for its dual mechanism of action, exhibiting both antiangiogenic and tumor cell antiproliferative properties . This compound has shown significant activity against PDGF-β kinase and PDGF-α kinase, making it a potent agent in cancer research .
Vorbereitungsmethoden
Die Synthese von JNJ-10198409 umfasst mehrere Schritte, beginnend mit der Herstellung der Kernstruktur, gefolgt von Modifikationen der funktionellen Gruppen, um die gewünschte Aktivität zu erreichen. Die Syntheseroute umfasst typischerweise:
Bildung der Kernstruktur: Dies beinhaltet die Cyclisierung geeigneter Vorläufer zur Bildung des Indeno[1,2-c]pyrazol-Kerns.
Modifikationen der funktionellen Gruppen: Einführung von Methoxygruppen und Fluorphenylamine zur Verbesserung der inhibitorischen Aktivität gegen PDGF-RTK
Industrielle Produktionsmethoden für this compound sind nicht umfassend dokumentiert, aber sie würden wahrscheinlich eine Optimierung der Syntheseroute für die großtechnische Produktion beinhalten, um eine hohe Ausbeute und Reinheit zu gewährleisten.
Analyse Chemischer Reaktionen
JNJ-10198409 durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation und Reduktion: Diese Reaktionen können die funktionellen Gruppen an der Verbindung modifizieren, wodurch ihre Aktivität möglicherweise verändert wird.
Substitutionsreaktionen: Häufig verwendete Reagenzien in diesen Reaktionen umfassen Halogenierungsmittel und Nukleophile, die zur Bildung von Derivaten mit unterschiedlichen Eigenschaften führen
Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, sind Derivate von this compound mit modifizierten funktionellen Gruppen, die verwendet werden können, um Struktur-Wirkungs-Beziehungen zu untersuchen.
Wissenschaftliche Forschungsanwendungen
Oncology
Case Study: Glioblastoma Treatment
Research has indicated that JNJ-10198409 can induce G2/M cell cycle arrest and apoptosis in glioblastoma cell lines. In studies involving human glioblastoma cells, the compound effectively inhibited PDGFR signaling, leading to reduced phosphorylation of Akt and Erk 1/2, which are crucial for tumor cell survival and proliferation . The combination of this compound with other inhibitors has shown enhanced efficacy compared to monotherapy, suggesting its potential use in combination treatment strategies for resistant tumors.
Table: Efficacy of this compound in Tumor Models
Tumor Type | Model Type | Efficacy Observed | Mechanism |
---|---|---|---|
Glioblastoma | In vitro (cell lines) | Induced G2/M arrest | Apoptosis via caspase activation |
Colon Cancer | Nude mouse xenograft | Reduced tumor growth | Inhibition of PDGFR signaling |
Breast Cancer | In vitro (cell lines) | Decreased cell viability | Blocked proliferation signals |
Regenerative Medicine
Case Study: Cardiomyocyte Differentiation
this compound has been investigated for its role in the transdifferentiation of human fibroblasts into functional cardiomyocytes. This application is particularly relevant in regenerative therapies aimed at treating heart diseases. The compound accelerates the downregulation of fibroblast-specific genes while promoting cardiomyocyte-specific gene expression . This suggests that this compound could be pivotal in developing therapies for cardiac repair following myocardial infarction.
Pharmacokinetics and Metabolism
This compound undergoes metabolic processes resulting in the formation of N-glucuronides when incubated with liver microsomes from humans and other primates . Understanding its metabolism is essential for optimizing dosing regimens and minimizing potential side effects.
Wirkmechanismus
JNJ-10198409 exerts its effects by inhibiting the activity of PDGF-RTK, which plays a crucial role in cell proliferation and angiogenesis. The compound binds to the ATP-binding site of the kinase, preventing phosphorylation and subsequent activation of downstream signaling pathways . This inhibition leads to reduced tumor cell proliferation and angiogenesis, making it an effective anti-cancer agent .
Vergleich Mit ähnlichen Verbindungen
JNJ-10198409 ist einzigartig in seinem dualen Wirkmechanismus, der antiangiogene und antiproliferative Eigenschaften kombiniert. Ähnliche Verbindungen umfassen:
Imatinib: Ein bekannter PDGF-RTK-Inhibitor mit ähnlichen Antikrebseigenschaften.
Sunitinib: Ein weiterer Kinaseinhibitor, der mehrere Rezeptoren, einschließlich PDGF-RTK, angreift.
Sorafenib: Ein Multi-Kinase-Inhibitor mit Aktivität gegen PDGF-RTK und andere Kinasen
Diese Verbindungen teilen ähnliche Wirkmechanismen, unterscheiden sich jedoch in ihrer Selektivität und Wirksamkeit gegenüber verschiedenen Kinasen, was die Einzigartigkeit von this compound in seiner spezifischen Zielsetzung von PDGF-RTK hervorhebt .
Biologische Aktivität
JNJ-10198409 is a selective inhibitor of the platelet-derived growth factor receptor (PDGFR) tyrosine kinase, primarily targeting PDGFRβ and PDGFRα. It has shown significant potential in preclinical studies for treating various cancers, particularly neuroblastoma, by inducing apoptosis and inhibiting cell proliferation.
This compound operates predominantly through the inhibition of PDGFR signaling pathways. It has been demonstrated to inhibit the phosphorylation of downstream signaling molecules, such as phospholipase C-gamma 1 (PLCγ1), which is crucial in the PDGF signaling cascade. This inhibition leads to reduced tumor growth and survival in cancer cells.
In Vitro Studies
In vitro studies have highlighted the compound's efficacy against neuroblastoma cell lines. The following table summarizes key findings from these studies:
Cell Line | EC50 (nM) | Mechanism of Action | Remarks |
---|---|---|---|
SK-N-AS | 20 | Induces apoptosis | Selectively inhibits neuroblastoma cells |
IMR-32 | 10 | Induces apoptosis | Effective against established cell lines |
NB153 | 92 | Inhibits self-renewal | Targets tumor-initiating cells |
The compound displayed selective cytotoxicity towards neuroblastoma cells while sparing primary pediatric neural crest-like stem cells (SKPs), indicating its potential for targeted therapy with minimal off-target effects .
In Vivo Studies
In vivo pharmacodynamic activity was validated using a nude mouse xenograft model of human LoVo colon cancer. The study revealed that this compound significantly suppressed PDGF-RTK signaling in tumor tissues, as evidenced by a dose-dependent decrease in the ratio of phosphorylated to total PLCγ1 .
Key Findings:
- Dosage : Administered orally at doses of 25, 50, and 100 mg/kg.
- Outcome : Statistically significant differences in ph-PLC/pan-PLC ratios were observed among treatment groups.
- Implication : Effective in reducing tumor growth by targeting PDGF signaling pathways.
Comparative Efficacy
This compound has been compared with other kinase inhibitors, particularly focusing on its selectivity and potency. The following table outlines its IC50 values against various kinases:
Kinase | IC50 (nM) |
---|---|
PDGFRβ | 4.2 |
PDGFRα | 45 |
c-Abl | 22 |
c-Src | 100-378 |
Lck | 100 |
Fyn | 378 |
These data indicate that this compound is a potent inhibitor of PDGFRs and also exhibits activity against Src family kinases, which are implicated in various malignancies .
Neuroblastoma Therapy
Neuroblastoma is a challenging pediatric cancer with poor prognosis in advanced stages. This compound has emerged as a promising candidate for targeted therapy due to its selective action on neuroblastoma cells. A recent study demonstrated that combining this compound with existing chemotherapeutics could enhance therapeutic efficacy, suggesting a potential strategy for improving treatment outcomes in high-risk patients .
Future Directions
Further research is warranted to explore combination therapies involving this compound and to assess its long-term efficacy and safety in clinical settings. The ongoing investigations aim to establish optimal dosing regimens and to evaluate the compound's impact on tumor microenvironments.
Eigenschaften
IUPAC Name |
N-(3-fluorophenyl)-6,7-dimethoxy-1,4-dihydroindeno[1,2-c]pyrazol-3-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16FN3O2/c1-23-15-7-10-6-14-17(13(10)9-16(15)24-2)21-22-18(14)20-12-5-3-4-11(19)8-12/h3-5,7-9H,6H2,1-2H3,(H2,20,21,22) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDNURMVOKAERHZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)CC3=C2NN=C3NC4=CC(=CC=C4)F)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16FN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70430890 | |
Record name | JNJ-10198409 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70430890 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
325.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
627518-40-5 | |
Record name | JNJ-10198409 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70430890 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.